Itopa
Description
Properties
Molecular Formula |
C20H16ClF3N2O2S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(4-chloro-3-methyl-1,2-thiazol-5-yl)-N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H16ClF3N2O2S/c1-12-18(21)19(29-25-12)26(2)17(27)11-13-3-7-15(8-4-13)28-16-9-5-14(6-10-16)20(22,23)24/h3-10H,11H2,1-2H3 |
InChI Key |
AWUHASQZSYOAQH-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=C1Cl)N(C)C(=O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CC1=NSC(=C1Cl)N(C)C(=O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Zn–ZrB₂ vs. Zn–Si₃N₄: Zn–ZrB₂ exhibits superior corrosion resistance in saline environments due to ZrB₂’s inertness and stable passivation layer . Zn–Si₃N₄ is more cost-effective for non-saline applications but underperforms in chloride-rich settings.
Zn–ZrB₂ vs. Ni–B₄C :
- Ni–B₄C has higher hardness and wear resistance but is unsuitable for marine use due to nickel’s susceptibility to pitting corrosion.
- Zn–ZrB₂ offers a balanced compromise for environments requiring both corrosion and wear protection.
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with 2-(dimethylamino)ethyl chloride hydrochloride and para-hydroxybenzaldehyde. In a polar aprotic solvent (e.g., dimethylformamide), the chloride undergoes nucleophilic substitution with the phenolic oxygen of para-hydroxybenzaldehyde in the presence of inorganic bases like potassium carbonate. This produces 4-(2-dimethylaminoethoxy)benzaldehyde, which is subsequently reduced to the corresponding alcohol using sodium borohydride in ethanol.
Optimization of Reduction Conditions
Key parameters influencing the reduction step include:
Post-reduction workup involves aqueous extraction with ethyl acetate, drying over anhydrous sodium sulfate, and solvent evaporation. The crude product is recrystallized from a 1:1 petroleum ether/ethyl acetate mixture, yielding 94% pure 4-(2-dimethylaminoethoxy)benzyl alcohol.
Preparation of 3,4-Dimethoxybenzonitrile
Oxime Formation and Dehydration
Veratraldehyde (3,4-dimethoxybenzaldehyde) reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime. Subsequent dehydration with thionyl chloride in chloroform converts the oxime to 3,4-dimethoxybenzonitrile. The reaction proceeds via an intermediate imidoyl chloride, which eliminates HCl to yield the nitrile.
Solvent and Catalyst Effects
Thionyl chloride acts as both a dehydrating agent and Lewis acid catalyst. Chloroform is preferred over dichloromethane due to its higher boiling point (61°C vs. 40°C), enabling prolonged reflux without solvent loss. Post-reaction, the mixture is concentrated under reduced pressure, and the nitrile is extracted into ethyl acetate. Anhydrous sodium sulfate drying followed by recrystallization from petroleum ether/ethyl acetate yields 94% pure product.
Acid-Catalyzed Coupling to Form Itopride Free Base
Reaction Conditions and Catalyst Screening
Equimolar amounts of 4-(2-dimethylaminoethoxy)benzyl alcohol and 3,4-dimethoxybenzonitrile are heated in toluene with acid catalysts. Trifluoromethanesulfonic acid (15g) at 80°C for 8 hours achieves 92% yield, whereas concentrated sulfuric acid (20g) under identical conditions gives 87% yield. The superior performance of trifluoromethanesulfonic acid is attributed to its strong Brønsted acidity (H0 = −12) and non-nucleophilic nature, which minimizes side reactions.
Kinetic Analysis of Coupling Reaction
The reaction follows second-order kinetics, with rate constants (k) dependent on acid strength:
Neutralization with sodium bicarbonate post-reaction quenches the catalyst, and the product is extracted into toluene. Solvent removal under vacuum followed by dichloromethane recrystallization yields itopride free base as white crystals.
Hydrochloride Salt Formation
Salt Crystallization Dynamics
Itopride free base (50g) is dissolved in ethanol and treated with dry hydrogen chloride gas at 0°C. The hydrochloride salt precipitates as white crystals due to decreased solubility at low temperatures. Ethanol’s moderate polarity (dielectric constant = 24.3) ensures high salt solubility during HCl addition but promotes crystallization upon cooling.
Purity and Yield Optimization
| Factor | Optimal Condition | Impact on Purity |
|---|---|---|
| Cooling Rate | 1°C/min | Controls crystal size |
| HCl Gas Flow Rate | 5 mL/min | Prevents local over-acidification |
| Stirring Speed | 400 rpm | Enhances mass transfer |
Filtration, ethanol washing, and vacuum drying yield 93% pure itopride hydrochloride with <0.1% residual solvents.
Comparative Analysis of Synthetic Routes
Catalyst Efficiency in Coupling Step
The choice of acid catalyst significantly impacts reaction kinetics and yield:
| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| Trifluoromethanesulfonic Acid | 92 | 8 | <2% |
| Concentrated Sulfuric Acid | 87 | 8 | 5–7% |
Trifluoromethanesulfonic acid’s low nucleophilicity reduces esterification of the benzyl alcohol, a common side reaction with sulfuric acid.
Solvent Systems in Recrystallization
Mixed solvents improve crystal purity by modulating solubility:
| Step | Solvent Ratio (Petroleum Ether:Ethyl Acetate) | Purity Achieved |
|---|---|---|
| Intermediate 1 | 1:1 | 94% |
| Intermediate 2 | 1:1 | 94% |
| Itopride Free Base | Pure Dichloromethane | 92% |
Process Scalability and Industrial Considerations
Continuous vs. Batch Processing
While the patent describes batch reactions, continuous flow systems could enhance:
-
Mixing Efficiency : Microreactors improve heat/mass transfer in exothermic steps (e.g., HCl gas addition)
-
Catalyst Recovery : Fixed-bed reactors with immobilized acids enable catalyst reuse
-
Yield Consistency : Automated pH control during neutralization minimizes batch-to-batch variability
Environmental Impact Assessment
| Waste Stream | Treatment Method | Disposal Cost Reduction |
|---|---|---|
| Spent Ethanol | Distillation recovery (≥98%) | 40–50% |
| Aqueous Sodium Bicarbonate | Neutralization with HCl | 30% |
| Organic Solvents | Incineration with energy recovery | 25% |
Q & A
Basic Research Questions
Q. How can I formulate a focused research question about Itopa's pharmacological mechanisms?
- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population: In vitro cell lines or animal models (e.g., Albino Wistar rats).
- Intervention: this compound’s dose-dependent effects.
- Comparison: Control groups treated with placebo or standard compounds.
- Outcome: Quantitative metrics like enzyme inhibition rates or histological changes.
Ensure the question is narrow enough to address within resource constraints but broad enough to allow hypothesis testing .
Q. What experimental design principles apply to studying this compound's bioactivity?
- Methodological Answer : Adopt a randomized controlled trial (RCT) design for in vivo studies, with blinding to reduce bias. For reproducibility:
- Include positive/negative controls (e.g., acetaminophen-induced damage models for nephrotoxicity studies).
- Standardize protocols for compound preparation, dosing, and data collection (e.g., histology scoring criteria).
- Document deviations in supplementary materials for peer review .
Q. How do I conduct a literature review on this compound's existing studies?
- Methodological Answer :
- Use systematic review tools (PRISMA guidelines) to identify gaps.
- Prioritize peer-reviewed journals (e.g., Acta Scientific Medical Sciences) and avoid non-academic sources.
- Map conflicting results (e.g., variations in this compound’s efficacy across species) using comparative tables .
Advanced Research Questions
Q. How can I resolve contradictions in this compound's reported therapeutic effects?
- Methodological Answer : Apply data triangulation :
- Combine quantitative (e.g., biochemical assays) and qualitative (e.g., histological observations) data.
- Re-analyze raw datasets from public repositories (e.g., Figshare) to verify reproducibility .
- Use meta-analysis to assess effect sizes across studies, adjusting for variables like dosage or model systems .
Q. What strategies ensure ethical and reproducible data management in this compound research?
- Methodological Answer :
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Upload raw data to repositories (e.g., Figshare) with clear metadata.
- Provide detailed protocols for compound synthesis and characterization in supplementary files.
- Address privacy concerns in human-derived data via anonymization and IRB-approved consent forms .
Q. How do I integrate interdisciplinary methods (e.g., computational modeling) with experimental this compound studies?
- Methodological Answer :
- Use iterative validation : Compare in silico predictions (e.g., molecular docking) with empirical results (e.g., binding assays).
- Leverage tools like R or Python for statistical modeling of dose-response relationships.
- Publish code and datasets openly to facilitate collaboration .
Data Presentation Guidelines
Q. What are the best practices for presenting this compound-related data in publications?
- Methodological Answer :
- Use tables to summarize dose-response data, purity metrics, and statistical significance (e.g., p-values). Example:
| Dose (mg/kg) | Enzyme Inhibition (%) | Histological Score | p-value |
|---|---|---|---|
| 10 | 35 ± 2.1 | 1.2 ± 0.3 | 0.04 |
| 20 | 58 ± 3.4 | 2.5 ± 0.6 | <0.01 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
